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Introduction
Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular

conditions. As with all pharmaceutical products, ensuring the purity and safety of the active

pharmaceutical ingredient (API) is paramount. N-Nitrosometoprolol has been identified as a

potential genotoxic impurity that can form during the synthesis, formulation, or storage of

metoprolol-containing products.[1][2] Regulatory bodies such as the U.S. Food and Drug

Administration (FDA) and the European Medicines Agency (EMA) have established strict

guidelines for the control of nitrosamine impurities in pharmaceuticals due to their potential

carcinogenic risk.[3][4] This document provides detailed application notes and protocols for the

use of N-Nitrosometoprolol as a reference standard in impurity profiling, enabling accurate

detection and quantification to ensure product quality and patient safety.

N-Nitrosometoprolol is a nitroso derivative of the secondary amine present in the metoprolol

structure.[5] Its presence in the final drug product must be carefully monitored and controlled to

comply with regulatory limits. The use of a well-characterized N-Nitrosometoprolol reference

standard is essential for the development and validation of analytical methods, quality control

applications, and stability studies.
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A thorough understanding of the chemical and physical properties of the N-Nitrosometoprolol
reference standard is critical for its proper handling, storage, and use in analytical procedures.

Property Value Reference

Chemical Name

N-(2-hydroxy-3-(4-(2-

methoxyethyl)phenoxy)propyl)-

N-isopropylnitrous amide

Synonyms

N-Nitroso Metoprolol, 1-[4-(2-

methoxyethyl)phenoxy]-3-[(1-

methylethyl)nitrosoamino]-2-

propanol

CAS Number 138768-62-4

Molecular Formula C15H24N2O4

Molecular Weight 296.36 g/mol

Appearance White to Off-White Solid

Purity >90% (mixture of isomers)

Formation of N-Nitrosometoprolol
N-Nitrosometoprolol can form from the reaction of metoprolol with nitrosating agents. This

reaction typically involves the secondary amine group in the metoprolol molecule and a source

of nitrous acid, which can be formed from nitrites under acidic conditions.

Metoprolol
(Secondary Amine)

N-Nitrosometoprolol

Nitrosation Reaction

Nitrosating Agents
(e.g., Nitrous Acid)

Click to download full resolution via product page

Figure 1: Formation pathway of N-Nitrosometoprolol from Metoprolol.
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Regulatory Landscape and Acceptable Intake Limits
Regulatory agencies have set stringent limits for nitrosamine impurities in drug products to

mitigate potential health risks. These limits are often expressed as an acceptable daily intake

(AI). For nitrosamines where specific data is lacking, a class-specific limit may be applied. The

FDA, for instance, has set a general acceptable intake limit for total nitrosamines of 26.5

ng/day if more than one is present. For specific nitrosamines, the limits can vary; for example,

the limit for NDMA is 96 ng/day. Manufacturers are required to perform risk assessments and, if

a risk is identified, conduct testing to ensure that nitrosamine impurity levels are below the

recommended limits.

Experimental Protocols
The following protocols outline the use of N-Nitrosometoprolol reference standard for the

development and validation of an analytical method for its quantification in metoprolol drug

substances and products. The method described is based on ultra-high-performance liquid

chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective

technique for trace-level analysis.

Preparation of Standard Solutions
Objective: To prepare accurate concentrations of the N-Nitrosometoprolol reference standard

for calibration and system suitability testing.

Materials:

N-Nitrosometoprolol reference standard

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid, LC-MS grade

Deionized water, 18.2 MΩ·cm

Class A volumetric flasks and pipettes
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Procedure:

Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of N-
Nitrosometoprolol reference standard and dissolve it in a known volume of methanol in a

volumetric flask.

Intermediate Stock Solution (e.g., 1 µg/mL): Dilute the primary stock solution with a suitable

diluent (e.g., 50:50 acetonitrile:water) to obtain an intermediate stock solution.

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the

intermediate stock solution to cover the desired concentration range (e.g., 0.05 to 50 ng/mL).

The diluent should be the same as the initial mobile phase composition.

Sample Preparation
Objective: To extract N-Nitrosometoprolol from the drug substance or product matrix with

minimal interference.

Materials:

Metoprolol drug substance or drug product

Diluent (e.g., 0.1% formic acid in water/methanol)

Vortex mixer

Centrifuge

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

Accurately weigh a specified amount of the metoprolol sample into a centrifuge tube.

Add a known volume of diluent.

Vortex the sample for a specified time to ensure complete dissolution.

Centrifuge the sample to pellet any undissolved excipients.
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Filter the supernatant through a syringe filter into an HPLC vial for analysis.

UHPLC-MS/MS Method for Quantification
Objective: To separate and quantify N-Nitrosometoprolol in the prepared samples.

Instrumentation:

UHPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 µm) or equivalent.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Methanol or Acetonitrile.

Gradient Elution: A suitable gradient to separate N-Nitrosometoprolol from the metoprolol

API and other potential impurities.

Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 5 µL

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI), Positive

Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product

ion transitions for N-Nitrosometoprolol.

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum

signal intensity.

Method Validation and Performance
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A validated analytical method is crucial for reliable impurity profiling. Key validation parameters

and typical performance data are summarized below.

Validation
Parameter

Typical
Specification

Example
Performance Data

Reference

Specificity

No interference at the

retention time of N-

Nitrosometoprolol

No significant peaks

observed in blank and

placebo samples

Linearity (R²) ≥ 0.99 0.9978 - 0.9999

Limit of Detection

(LOD)
Reportable 0.02 - 1.2 ppb

Limit of Quantification

(LOQ)
Reportable 2 - 20 ppb

Accuracy (%

Recovery)
80 - 120% 64.1% - 113.3%

Precision (%RSD) ≤ 15% Reportable

Experimental Workflow for Impurity Profiling
The following diagram illustrates the overall workflow for the analysis of N-Nitrosometoprolol
in a pharmaceutical sample.
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Figure 2: Experimental workflow for N-Nitrosometoprolol impurity profiling.

Conclusion
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The control of N-Nitrosometoprolol is a critical aspect of ensuring the quality and safety of

metoprolol-containing pharmaceuticals. The use of a well-characterized N-Nitrosometoprolol
reference standard is indispensable for the accurate and reliable quantification of this potential

impurity. The protocols and information provided in this application note offer a comprehensive

guide for researchers, scientists, and drug development professionals to establish robust

analytical methods for impurity profiling, thereby ensuring compliance with global regulatory

standards and safeguarding public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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